molecular formula C9H5BrN2 B1375630 6-bromo-1H-indole-2-carbonitrile CAS No. 1420537-60-5

6-bromo-1H-indole-2-carbonitrile

Cat. No. B1375630
M. Wt: 221.05 g/mol
InChI Key: MMTZWOPSFGBVSK-UHFFFAOYSA-N
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Description

6-bromo-1H-indole-2-carbonitrile is a compound with the CAS Number 1420537-60-5 . It has a molecular weight of 221.06 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 6-bromo-1H-indole-2-carbonitrile and similar compounds has been studied extensively. One approach involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 6-bromo-1H-indole-2-carbonitrile is represented by the linear formula C9H5BrN2 . The InChI code for this compound is 1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H .


Chemical Reactions Analysis

The compound 6-bromo-1H-indole-2-carbonitrile can undergo various chemical reactions. For instance, it can participate in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .


Physical And Chemical Properties Analysis

6-bromo-1H-indole-2-carbonitrile is a solid at room temperature . It has a melting point of 190 - 192 degrees Celsius .

Scientific Research Applications

Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.

Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles

  • Application Summary: An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described .
  • Methods of Application: The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
  • Results or Outcomes: The results of these reactions were a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .

Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.

Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles

  • Application Summary: An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described .
  • Methods of Application: The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
  • Results or Outcomes: The results of these reactions were a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .

Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.

Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles

  • Application Summary: An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described .
  • Methods of Application: The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
  • Results or Outcomes: The results of these reactions were a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .

Safety And Hazards

The safety information available for 6-bromo-1H-indole-2-carbonitrile indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P260, P270, P280, P402 + P404 .

properties

IUPAC Name

6-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTZWOPSFGBVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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